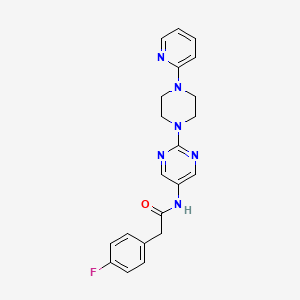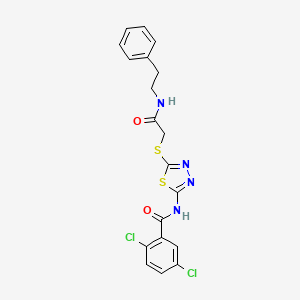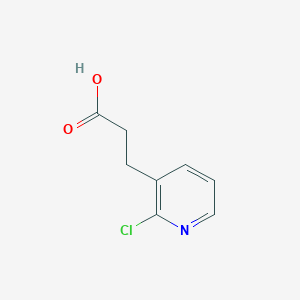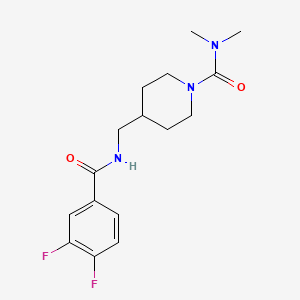
2-(4-fluorophenyl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide, commonly known as FP-PAQ, is a novel compound that has gained significant attention from the scientific community due to its potential therapeutic applications. FP-PAQ is a small molecule that belongs to the class of pyrimidine-based kinase inhibitors. It has been shown to exhibit potent inhibitory activity against a wide range of kinases, including protein kinase B (AKT), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β).
Applications De Recherche Scientifique
Vanilloid Receptor-1 Antagonists for Chronic Pain Treatment
A series of piperazinylpyrimidine analogues, including compounds structurally related to 2-(4-fluorophenyl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide, were synthesized and evaluated as antagonists of the vanilloid 1 receptor (VR1 or TRPV1). These compounds, aimed at treating chronic pain, exhibited potent TRPV1 antagonist activity, with one being identified as a second-generation clinical candidate due to its improved physicochemical and pharmacokinetic properties, including excellent aqueous solubility and a favorable half-life, demonstrating efficacy in vivo in models of pain and hyperalgesia (Hui-Ling Wang et al., 2007).
Antibacterial Activity Against Resistant Bacteria
A series of compounds structurally related to 2-(4-fluorophenyl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide were synthesized and their in vitro antibacterial activity against various resistant Gram-positive and Gram-negative bacteria was evaluated. These compounds showed potent antibacterial activity, with some displaying 2 to 10-fold lower MIC values compared to linezolid against strains such as Staphylococcus aureus and Bacillus cereus, indicating potential as new antibacterial agents (V. Varshney et al., 2009).
Antineoplastic Activity in Chronic Myelogenous Leukemia
Flumatinib, a compound with structural similarities to 2-(4-fluorophenyl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide, is an antineoplastic tyrosine kinase inhibitor undergoing clinical trials in China for the treatment of chronic myelogenous leukemia (CML). This study aimed at identifying the metabolites of flumatinib in CML patients, indicating the drug's main metabolic pathways in humans after oral administration and potential efficacy in treating CML (Aishen Gong et al., 2010).
Anticancer Activity Against Lung Cancer
Compounds derived from 6-fluorobenzo[b]pyran, structurally similar to 2-(4-fluorophenyl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide, showed anticancer activity against cell lines of human cancer, including lung, breast, and CNS cancer. These compounds demonstrated anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine, suggesting potential for developing new anticancer therapies (A. G. Hammam et al., 2005).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c22-17-6-4-16(5-7-17)13-20(29)26-18-14-24-21(25-15-18)28-11-9-27(10-12-28)19-3-1-2-8-23-19/h1-8,14-15H,9-13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTQFMWODLQLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2734052.png)
![Methyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2734053.png)


![N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2734060.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)benzenecarboxamide](/img/structure/B2734061.png)
![2-Chloro-N-[2-(4-chloro-2-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B2734062.png)



![2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2734069.png)
![N-(1,3-benzodioxol-5-yl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2734070.png)

